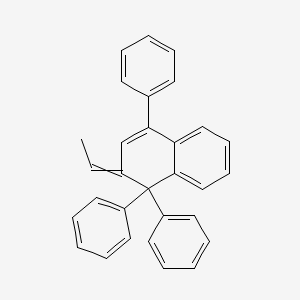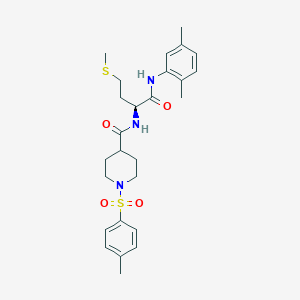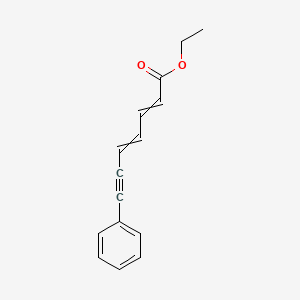![molecular formula C23H32FNO2 B12617781 2,4-Cyclohexadien-1-one, 6-[3-butyl-5-[(1R)-1-hydroxyethyl]-2,6-bis(1-methylethyl)-4(1H)-pyridinylidene]-3-fluoro-, (6E)-](/img/structure/B12617781.png)
2,4-Cyclohexadien-1-one, 6-[3-butyl-5-[(1R)-1-hydroxyethyl]-2,6-bis(1-methylethyl)-4(1H)-pyridinylidene]-3-fluoro-, (6E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Cyclohexadien-1-one, 6-[3-butyl-5-[(1R)-1-hydroxyethyl]-2,6-bis(1-methylethyl)-4(1H)-pyridinylidene]-3-fluoro-, (6E)- is a complex organic compound with a unique structure that includes a cyclohexadienone core, a pyridinylidene moiety, and various substituents such as butyl, hydroxyethyl, and fluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclohexadien-1-one, 6-[3-butyl-5-[(1R)-1-hydroxyethyl]-2,6-bis(1-methylethyl)-4(1H)-pyridinylidene]-3-fluoro-, (6E)- involves multiple steps, starting with the preparation of the cyclohexadienone core. This can be achieved through a Diels-Alder reaction between a diene and a dienophile. The pyridinylidene moiety is then introduced through a condensation reaction with an appropriate pyridine derivative. The butyl, hydroxyethyl, and fluoro substituents are added through subsequent alkylation, reduction, and halogenation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Cyclohexadien-1-one, 6-[3-butyl-5-[(1R)-1-hydroxyethyl]-2,6-bis(1-methylethyl)-4(1H)-pyridinylidene]-3-fluoro-, (6E)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The cyclohexadienone core can be reduced to a cyclohexanol derivative using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the cyclohexadienone core would yield a cyclohexanol derivative.
Wissenschaftliche Forschungsanwendungen
2,4-Cyclohexadien-1-one, 6-[3-butyl-5-[(1R)-1-hydroxyethyl]-2,6-bis(1-methylethyl)-4(1H)-pyridinylidene]-3-fluoro-, (6E)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2,4-Cyclohexadien-1-one, 6-[3-butyl-5-[(1R)-1-hydroxyethyl]-2,6-bis(1-methylethyl)-4(1H)-pyridinylidene]-3-fluoro-, (6E)- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Cyclohexadien-1-one derivatives: Compounds with similar cyclohexadienone cores but different substituents.
Pyridinylidene derivatives: Compounds with similar pyridinylidene moieties but different core structures.
Uniqueness
What sets 2,4-Cyclohexadien-1-one, 6-[3-butyl-5-[(1R)-1-hydroxyethyl]-2,6-bis(1-methylethyl)-4(1H)-pyridinylidene]-3-fluoro-, (6E)- apart is its unique combination of substituents, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C23H32FNO2 |
|---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
2-[3-butyl-5-(1-hydroxyethyl)-2,6-di(propan-2-yl)pyridin-4-yl]-5-fluorophenol |
InChI |
InChI=1S/C23H32FNO2/c1-7-8-9-18-21(17-11-10-16(24)12-19(17)27)20(15(6)26)23(14(4)5)25-22(18)13(2)3/h10-15,26-27H,7-9H2,1-6H3 |
InChI-Schlüssel |
HLIMDQKMLIPYJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


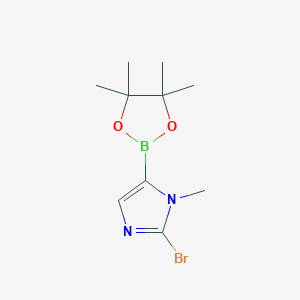
![2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid](/img/structure/B12617718.png)


![2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid](/img/structure/B12617730.png)
propanedioic acid](/img/structure/B12617738.png)
![2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate](/img/structure/B12617744.png)
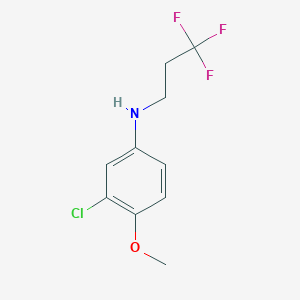
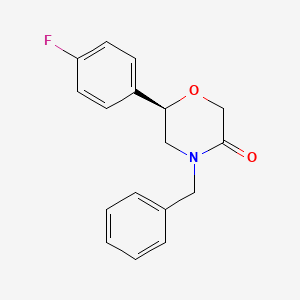
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl-](/img/structure/B12617758.png)
![[(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12617763.png)
